molecular formula C22H28O2 B13860120 Etonogestrel-d7 (Major)

Etonogestrel-d7 (Major)

Cat. No.: B13860120
M. Wt: 331.5 g/mol
InChI Key: GCKFUYQCUCGESZ-HETITVLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of etonogestrel-d7 involves several key steps, starting from a suitable precursor. One common method involves the alkynylation of an oxide, followed by alkaline hydrolysis and acid hydrolysis reactions . These steps are carefully controlled to ensure the incorporation of deuterium atoms at specific positions in the molecule. Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Etonogestrel-d7 undergoes various chemical reactions, including:

Scientific Research Applications

Etonogestrel-d7 is widely used in scientific research due to its stable isotope labeling. Some key applications include:

Biological Activity

Etonogestrel-d7 (Major) is a deuterated derivative of etonogestrel, a synthetic progestin primarily used in hormonal contraceptives. This article provides a comprehensive overview of the biological activity of Etonogestrel-d7, including its pharmacodynamics, pharmacokinetics, and applications in clinical settings.

Chemical Structure and Properties

Etonogestrel-d7 has a molecular formula of C2121H2525D77O33 and a molecular weight of approximately 331.5 g/mol. The incorporation of deuterium atoms enhances its stability and utility in pharmacokinetic studies, allowing researchers to trace its metabolic pathways without altering its biological activity significantly.

Etonogestrel-d7 functions primarily as a progestin , exhibiting high affinity for progesterone receptors in target tissues such as the uterus and mammary glands. This binding alters gene expression related to reproductive functions, leading to several biological effects:

  • Inhibition of Ovulation : Etonogestrel-d7 prevents ovulation by suppressing the luteinizing hormone surge.
  • Endometrial Changes : It alters the endometrial lining, making it less suitable for implantation.
  • Cervical Mucus Modification : The compound increases the viscosity of cervical mucus, hindering sperm passage.

These actions are crucial for its effectiveness in contraceptive applications .

Pharmacodynamics

The pharmacodynamic profile of Etonogestrel-d7 is similar to that of etonogestrel. Key pharmacodynamic properties include:

  • Agonist Activity : Etonogestrel-d7 acts as an agonist at the progesterone receptor (PR), with a binding affinity of approximately 150% relative to reference ligands .
  • Minimal Androgenic Activity : Compared to other progestins like levonorgestrel, it has lower androgenic effects, which may reduce side effects such as acne .

Pharmacokinetics

Etonogestrel-d7 has distinct pharmacokinetic characteristics that are essential for understanding its behavior in the body:

  • Bioavailability : When administered via subcutaneous implants or vaginal rings, bioavailability is 100%.
  • Volume of Distribution : The mean volume of distribution is about 201 L.
  • Half-Life : The elimination half-life ranges from 25 to 29 hours, allowing for sustained contraceptive effects.
  • Metabolism : Primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The major metabolites' biological activities remain largely unknown .

Case Studies and Research Findings

Several studies have explored the efficacy and safety of Etonogestrel-d7 in clinical settings:

  • Contraceptive Implant Studies :
    • Research indicated that Etonogestrel-d7 releasing implants provide effective contraception for up to three years with minimal side effects. In a cohort study involving women using such implants, the pregnancy rate was found to be less than 1% per year .
  • Pharmacokinetic Studies :
    • A study utilizing LC-ESI-MS/MS methods successfully quantified Etonogestrel levels in human plasma, demonstrating its pharmacokinetic profile and supporting its use in various contraceptive formulations .
  • Comparative Studies with Other Progestins :
    • Comparative studies between Etonogestrel-d7 and other progestins (e.g., levonorgestrel) showed that while both are effective contraceptives, Etonogestrel-d7 has a more favorable side effect profile due to its lower androgenicity .

Applications

Etonogestrel-d7 is primarily used in research settings for:

  • Pharmacokinetic Studies : Its isotopic labeling allows for precise tracking in metabolic studies.
  • Clinical Research : Evaluating new contraceptive methods and understanding hormonal interactions.
  • Drug Development : Assessing safety profiles and potential drug interactions with other medications .

Properties

Molecular Formula

C22H28O2

Molecular Weight

331.5 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-(2-deuterioethynyl)-13-ethyl-17-hydroxy-11-methylidene-1,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3/t17-,18-,19-,20+,21-,22-/m0/s1/i2D,6D2,7D2,12D,17D

InChI Key

GCKFUYQCUCGESZ-HETITVLCSA-N

Isomeric SMILES

[2H]C#C[C@@]1(CC[C@@H]2[C@@]1(CC(=C)[C@H]3[C@H]2CC(C4=C(C(=O)C(C[C@]34[2H])([2H])[2H])[2H])([2H])[2H])CC)O

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.